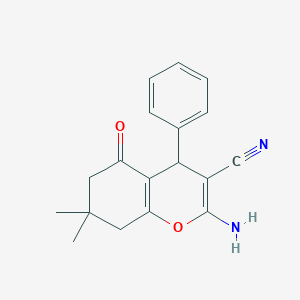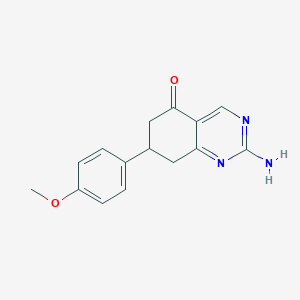![molecular formula C10H9N3O5 B510102 Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate CAS No. 402614-78-2](/img/structure/B510102.png)
Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate
Overview
Description
Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate is a chemical compound with the molecular formula C9H7N3O5 and a molecular weight of 237.17 g/mol . This compound is characterized by the presence of a furan ring, a pyrazole ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate typically involves the reaction of 4-nitro-1H-pyrazole with furan-2-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan and pyrazole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and various bases and acids for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester, while substitution reactions can introduce various functional groups onto the furan or pyrazole rings .
Scientific Research Applications
Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and pyrazole rings can also interact with enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid: Similar in structure but with different functional groups and properties.
5-Methyl-4-(4-nitro-pyrazol-1-ylmethyl)-isoxazole-3-carboxylic acid ethyl ester: Contains an isoxazole ring instead of a furan ring.
(5-Methyl-4-nitro-pyrazol-1-yl)-acetic acid: Similar pyrazole ring but different carboxylic acid derivative.
Uniqueness
Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-17-10(14)9-3-2-8(18-9)6-12-5-7(4-11-12)13(15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXGWRMIILNDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloropyridin-2-yl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B510025.png)
![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)
![2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B510067.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510077.png)
![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide](/img/structure/B510079.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510087.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510091.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510099.png)
